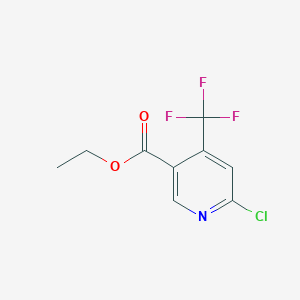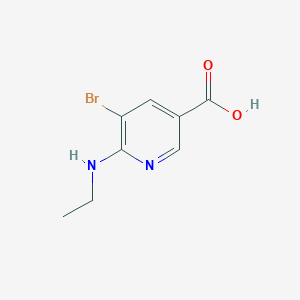![molecular formula C9H5FO3S B13014632 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13014632.png)
5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their five-membered ring structure containing sulfur This particular compound is characterized by the presence of a fluorine atom at the 5-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the treatment of aryl-substituted ketene dithioacetal monoxide with trifluoromethanesulfonic anhydride in the presence of potassium carbonate in toluene, followed by the addition of ethanolamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: Formation of 5-fluoro-3-oxo-benzo[b]thiophene-2-carboxylic acid.
Reduction: Formation of 5-fluoro-3-hydroxybenzo[b]thiophene-2-methanol.
Substitution: Formation of various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is primarily based on its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding with target proteins, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the nervous system .
Comparación Con Compuestos Similares
- 5-Fluoro-2-thiophenecarboxylic acid
- 3-Hydroxybenzo[b]thiophene-2-carboxylic acid
- 5-Fluoro-3-methoxybenzo[b]thiophene-2-carboxylic acid
Comparison: 5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid stands out due to the presence of both a fluorine atom and a hydroxyl group, which confer unique chemical reactivity and biological activity. Compared to 5-Fluoro-2-thiophenecarboxylic acid, the additional hydroxyl group enhances its potential for hydrogen bonding and increases its solubility in aqueous environments. Compared to 3-Hydroxybenzo[b]thiophene-2-carboxylic acid, the fluorine atom increases its lipophilicity and membrane permeability. Lastly, compared to 5-Fluoro-3-methoxybenzo[b]thiophene-2-carboxylic acid, the hydroxyl group provides different reactivity and potential for forming hydrogen bonds .
Propiedades
Fórmula molecular |
C9H5FO3S |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
5-fluoro-3-hydroxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5FO3S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13) |
Clave InChI |
ONTNTMCGIUIDJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C(=C(S2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13014564.png)
![Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13014565.png)



![tert-Butyltrans-3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13014588.png)

![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B13014615.png)

![tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate](/img/structure/B13014621.png)
![9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13014622.png)

![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13014626.png)
